4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
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Overview
Description
4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a nitro group and a phthalazinone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide linkage through an amide coupling reaction. The phthalazinone moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide and phthalazinone moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide or phthalazinone moieties.
Scientific Research Applications
4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phthalazinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzoic acid: Shares the nitro and methyl groups but lacks the phthalazinone moiety.
N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Similar structure but without the nitro group.
4-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Lacks the nitro group but has the same core structure.
Uniqueness
4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is unique due to the presence of both the nitro and phthalazinone moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-11(8-15(10)21(24)25)16(22)18-9-14-12-4-2-3-5-13(12)17(23)20-19-14/h2-8H,9H2,1H3,(H,18,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCMMYSBSPOFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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